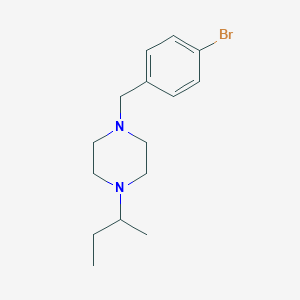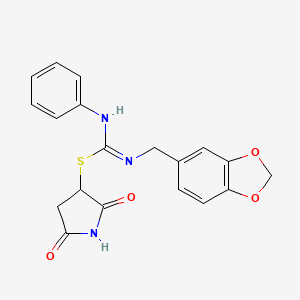![molecular formula C24H22N2O5 B5119611 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as TMB-4, is a chemical compound that has shown potential in various scientific research applications. TMB-4 is a benzamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in the growth and development of cancer cells. In addition, this compound has been shown to induce apoptosis, which is the process of programmed cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and development of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound inhibits the growth of tumors and the angiogenesis of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is that it has shown potential in inhibiting the growth of cancer cells and the angiogenesis of tumors. In addition, this compound has shown low toxicity in in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, further studies are needed to determine the optimal dosage and administration of this compound.
Orientations Futures
There are many future directions for the research and development of 3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to determine the optimal dosage and administration of this compound for the treatment of cancer. In addition, further studies are needed to determine the potential of this compound in combination with other cancer treatments such as chemotherapy and radiation therapy. Finally, future studies should investigate the potential of this compound in the treatment of other diseases such as inflammation and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, particularly in the field of cancer research. This compound has been synthesized using various methods and has shown low toxicity in in vitro and in vivo studies. Although its mechanism of action is not fully understood, this compound has been shown to inhibit the growth of cancer cells and the angiogenesis of tumors. Further studies are needed to determine the optimal dosage and administration of this compound and to investigate its potential in the treatment of other diseases.
Méthodes De Synthèse
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been synthesized using various methods, including the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 4-aminobenzoyl chloride in the presence of triethylamine. The resulting compound is then reacted with 3,4,5-trimethoxyaniline to produce this compound. Other methods of synthesis include the reaction of 3,4,5-trimethoxyaniline with 4-(5-methyl-1,3-benzoxazol-2-yl)benzoyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has also been shown to inhibit the angiogenesis of tumors, which is the process by which tumors develop new blood vessels to sustain their growth.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-14-5-10-19-18(11-14)26-24(31-19)15-6-8-17(9-7-15)25-23(27)16-12-20(28-2)22(30-4)21(13-16)29-3/h5-13H,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIGXWJTRAUCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B5119528.png)
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)

![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5119583.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)

![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5119610.png)
